molecular formula C8H17NO3 B2452811 2-[(2-methoxyethoxy)methyl]morpholine CAS No. 1339129-65-5

2-[(2-methoxyethoxy)methyl]morpholine

Cat. No.: B2452811
CAS No.: 1339129-65-5
M. Wt: 175.228
InChI Key: QYWXSKQVJSCVGG-UHFFFAOYSA-N
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Description

2-[(2-methoxyethoxy)methyl]morpholine is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is a morpholine derivative, characterized by the presence of a methoxyethoxymethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its diverse applications in scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethoxy)methyl]morpholine typically involves the reaction of morpholine with 2-methoxyethoxymethyl chloride. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-methoxyethoxy)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces simpler amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is noted for its role as a serotonin and noradrenaline reuptake inhibitor, making it potentially useful in treating various disorders such as:

  • Depression : By modulating monoamine transporter functions, it may alleviate symptoms associated with depressive disorders.
  • Anxiety Disorders : Similar mechanisms can be beneficial in managing anxiety-related conditions.
  • Urinary Incontinence : Its effects on neurotransmitter regulation could provide therapeutic avenues for this condition .

Synthesis and Derivatives

Synthetic Routes
2-[(2-methoxyethoxy)methyl]morpholine can be synthesized through various methods, often involving the reaction of morpholine with appropriate alkylating agents. The versatility of the morpholine scaffold allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies on Derivatives
Research indicates that derivatives of morpholine compounds can exhibit enhanced affinity and selectivity for specific biological targets. For example, modifications to the morpholine structure have shown improved efficacy in binding to serotonin receptors, which is crucial for developing antidepressants .

Bioisosterism in Drug Design

The concept of bioisosterism plays a significant role in the application of this compound. By replacing certain functional groups with morpholine, researchers can create analogs that maintain or enhance biological activity while improving metabolic stability. This approach has been particularly successful in designing new antidepressants and other therapeutic agents .

Environmental and Safety Considerations

As with many chemical compounds, understanding the environmental impact and safety profile of this compound is essential. Research into its toxicity and potential side effects is ongoing, ensuring that any pharmaceutical applications are both effective and safe for human use .

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethoxy)methyl]morpholine involves its interaction with various molecular targets and pathways. As a versatile moiety, the morpholine group enhances the potency of numerous bioactive molecules. For instance, in antibacterial applications, morpholine-modified compounds can disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 2-[(2-methoxyethoxy)methyl]morpholine is unique due to the presence of the methoxyethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specialized applications where other morpholine derivatives may not be suitable.

Biological Activity

2-[(2-Methoxyethoxy)methyl]morpholine, with the chemical formula C₈H₁₅NO₃, is a morpholine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a methoxyethoxy group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1339129-65-5
  • Molecular Weight : 173.21 g/mol
  • Structure :
C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The morpholine structure can facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to various proteins and enzymes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Morpholine derivatives are known to inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
  • Modulation of Receptor Activity : The compound may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Morpholine derivatives have also been explored for their antimicrobial activity. The presence of the methoxyethoxy group may enhance lipophilicity, improving membrane penetration and increasing potency against bacterial strains.

Study on Related Morpholine Derivatives

A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives for their kinase inhibition properties. The findings suggested that modifications at the nitrogen position significantly influenced biological activity, providing insights into structure-activity relationships (SAR) relevant to this compound .

In Vivo Studies

In vivo studies involving similar compounds have shown promising results in tumor-bearing mouse models. For instance, analogs demonstrated significant reductions in tumor size through mechanisms involving microtubule disruption and apoptosis induction . While direct evidence for this compound is still needed, these findings suggest potential efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-MethoxyestradiolStructureAntitumorEffective against multiple cancer types
4-(3-Fluoroanilino)-2-methylpyrimidineStructureKinase inhibitorTargets EGFR; significant clinical relevance
Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamateStructureAntimicrobialExplored for therapeutic properties

Properties

IUPAC Name

2-(2-methoxyethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXSKQVJSCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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